molecular formula C13H14 B13530842 1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene

1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13530842
M. Wt: 170.25 g/mol
InChI Key: QPJPRDXFDABKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of propargylamines. This compound is characterized by the presence of a propargyl group (prop-2-yn-1-yl) attached to a tetrahydronaphthalene ring system. Propargylamines are known for their versatility and wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through energy transfer and single electron transfer pathways. For example, in the visible-light-induced oxidative formylation reaction, the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidation process.

Comparison with Similar Compounds

1-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as N-(prop-2-yn-1-yl)-o-phenylenediamines and 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives . While these compounds share the propargyl group, they differ in their structural frameworks and specific applications. For instance, 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives exhibit prominent anticancer activity, whereas this compound is more versatile in its applications, ranging from organic synthesis to agricultural uses.

Properties

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

1-prop-2-ynyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C13H14/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h1,3-4,7,10-11H,5-6,8-9H2

InChI Key

QPJPRDXFDABKBS-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCCC2=CC=CC=C12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.